Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate
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Overview
Description
Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C7H7FN2O2. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. The presence of fluorine and methyl groups in its structure enhances its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorouracil and methyl iodide.
Reaction Conditions: The reaction is usually carried out in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Procedure: The 5-fluorouracil is methylated using methyl iodide to introduce the methyl group at the 6-position, followed by esterification to form the carboxylate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully monitored to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Formation of substituted pyrimidines.
Oxidation Products: Formation of pyrimidine N-oxides.
Reduction Products: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. This compound can interfere with nucleic acid synthesis, making it a candidate for antiviral and anticancer research.
Comparison with Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent.
6-Methylpyrimidine-4-carboxylate: Lacks the fluorine atom, resulting in different reactivity and applications.
Methyl 5-chloro-6-methylpyrimidine-4-carboxylate: Similar structure but with chlorine instead of fluorine, leading to different chemical properties.
Uniqueness: Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-fluoro-6-methylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-5(8)6(7(11)12-2)10-3-9-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWSHFQIAADBNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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